molecular formula C23H15ClN4O B244778 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-naphthamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-naphthamide

Cat. No.: B244778
M. Wt: 398.8 g/mol
InChI Key: YRSZJBXDQVTKDU-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-naphthamide is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-naphthamide typically involves a series of organic reactions. One common method includes the reaction of 6-chloro-2-phenyl-2H-benzotriazole with naphthalene-1-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and automated systems are often used to maintain consistent reaction conditions and to handle the compound safely.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-naphthamide involves its ability to absorb UV light, thereby preventing the degradation of materials exposed to sunlight. The benzotriazole moiety in the compound absorbs UV radiation and dissipates the energy as heat, protecting the underlying material from UV-induced damage. This property makes it an effective UV stabilizer in various applications .

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its high UV absorption capacity.

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Commonly used in coatings and plastics for UV protection.

Uniqueness

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-1-naphthamide is unique due to its specific structural features, which provide enhanced UV absorption and stability. Its naphthalene moiety contributes to its effectiveness as a UV stabilizer, making it superior to some other benzotriazole derivatives in certain applications.

Properties

Molecular Formula

C23H15ClN4O

Molecular Weight

398.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C23H15ClN4O/c24-19-13-21-22(27-28(26-21)16-9-2-1-3-10-16)14-20(19)25-23(29)18-12-6-8-15-7-4-5-11-17(15)18/h1-14H,(H,25,29)

InChI Key

YRSZJBXDQVTKDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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